Baseline IMPDH2 Inhibitory Activity: A Verifiable Biochemical Anchor for the Unsubstituted Scaffold
The unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one core possesses a quantifiable, albeit moderate, inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. This provides a verifiable biochemical baseline for the scaffold that is distinct from its more potent, highly decorated derivatives [1]. This activity serves as a key differentiator from other unsubstituted heterocyclic cores which may be completely inactive.
| Evidence Dimension | Enzyme Inhibition (IMPDH2) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (multiple assay conditions) |
| Comparator Or Baseline | No direct head-to-head comparator data for this specific scaffold. The value serves as a baseline for this core structure. |
| Quantified Difference | N/A |
| Conditions | In vitro enzyme assay using recombinant human IMPDH2. Inhibition was determined to be non-competitive with respect to IMP and NAD+ substrates. |
Why This Matters
This provides a foundational, measurable biochemical property of the core scaffold, allowing researchers to benchmark the impact of subsequent substitutions in medicinal chemistry campaigns.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50421763 against Inosine-5'-monophosphate dehydrogenase 2. View Source
